5-Bromo-2,6-dimethoxypyridine-3-methanol
Overview
Description
5-Bromo-2,6-dimethoxypyridine-3-methanol is a chemical compound with the molecular formula C8H10BrNO3 and a molecular weight of 248.07 g/mol It is characterized by the presence of a bromine atom, two methoxy groups, and a methanol group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromotrimethylsilane as a brominating agent . The reaction conditions often require heating and the presence of a suitable solvent to facilitate the bromination process.
Industrial Production Methods
Industrial production of 5-Bromo-2,6-dimethoxypyridine-3-methanol may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,6-dimethoxypyridine-3-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2,6-dimethoxypyridine-3-methanol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield 5-Bromo-2,6-dimethoxypyridine-3-carboxylic acid, while substitution of the bromine atom can produce 5-Amino-2,6-dimethoxypyridine-3-methanol .
Scientific Research Applications
5-Bromo-2,6-dimethoxypyridine-3-methanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethoxypyridine-3-methanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the methoxy and methanol groups.
5-Bromo-2,3-dimethoxypyridine: Similar but with different positioning of the methoxy groups.
2,6-Dimethoxypyridine-3-methanol: Similar but without the bromine atom.
Uniqueness
5-Bromo-2,6-dimethoxypyridine-3-methanol is unique due to the combination of its bromine atom, methoxy groups, and methanol group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(5-bromo-2,6-dimethoxypyridin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-12-7-5(4-11)3-6(9)8(10-7)13-2/h3,11H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQVYNCCYIDUGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265184 | |
Record name | 3-Pyridinemethanol, 5-bromo-2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-11-5 | |
Record name | 3-Pyridinemethanol, 5-bromo-2,6-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinemethanol, 5-bromo-2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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